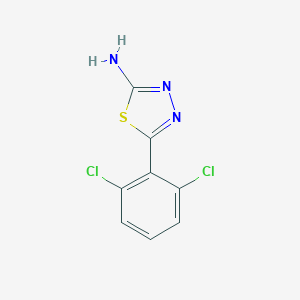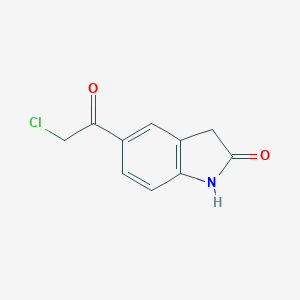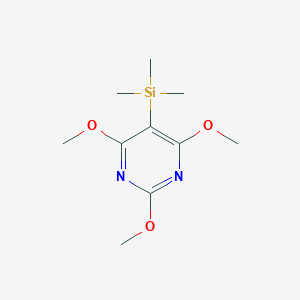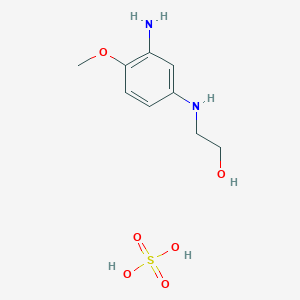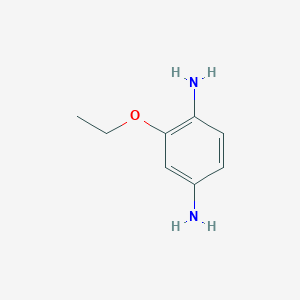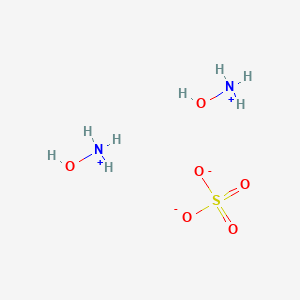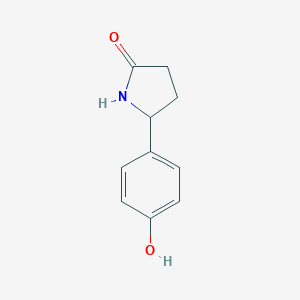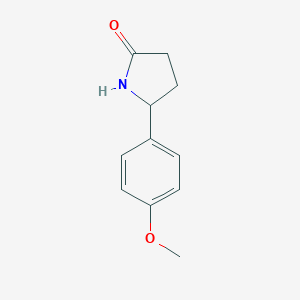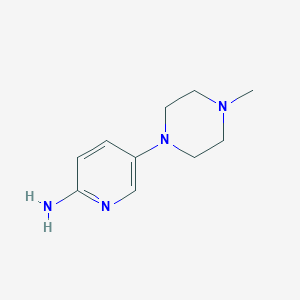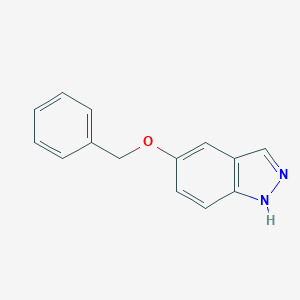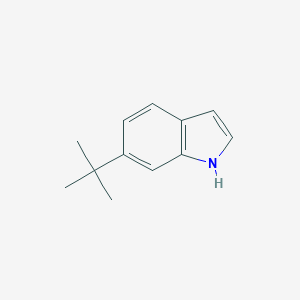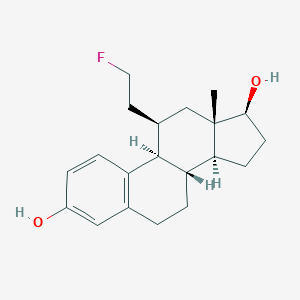![molecular formula C12H21NO9 B152671 (2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid CAS No. 128643-78-7](/img/structure/B152671.png)
(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid, also known as deuterated N-acetylmuramic acid (d-NAM), is a derivative of N-acetylmuramic acid (NAM), a component of bacterial cell walls. The deuterated form of NAM is used in scientific research to study the biosynthesis and structure of bacterial cell walls.
Mécanisme D'action
D-NAM acts as a substrate for enzymes involved in the biosynthesis of bacterial cell walls. The (2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid form of NAM allows for the study of the biosynthesis process using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Effets Biochimiques Et Physiologiques
D-NAM does not have any known biochemical or physiological effects on its own. However, its incorporation into bacterial cell walls can affect the structure and function of the cell wall, which can have downstream effects on bacterial growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
The use of d-NAM in scientific research has several advantages. It allows for the study of bacterial cell wall biosynthesis using techniques such as NMR spectroscopy. It also allows for the study of the effects of antibiotics on bacterial cell wall synthesis. However, the use of d-NAM is limited by its high cost and the difficulty of incorporating it into bacterial cell walls.
Orientations Futures
There are several future directions for the use of d-NAM in scientific research. One area of interest is the study of antibiotic resistance mechanisms in bacteria. Another area of interest is the development of new antibiotics that target bacterial cell wall synthesis. Additionally, the use of d-NAM in combination with other techniques, such as cryo-electron microscopy, could provide new insights into the structure and function of bacterial cell walls.
Méthodes De Synthèse
The synthesis of d-NAM involves the deuterium labeling of the precursor molecule, NAM. This can be achieved through chemical or biological methods. Chemical synthesis involves the reaction of NAM with (2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid reagents, while biological synthesis involves the incorporation of (2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid precursors into the bacterial cell wall during growth.
Applications De Recherche Scientifique
D-NAM is used in scientific research to study the biosynthesis and structure of bacterial cell walls. It is particularly useful in the study of peptidoglycan, a major component of bacterial cell walls. Peptidoglycan is important for bacterial growth and survival, and is a target for many antibiotics.
Propriétés
Numéro CAS |
128643-78-7 |
|---|---|
Nom du produit |
(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid |
Formule moléculaire |
C12H21NO9 |
Poids moléculaire |
327.32 g/mol |
Nom IUPAC |
(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7+,8+,9+,10+,12+/m0/s1/i14D,16D,17D,18D |
Clé InChI |
NJRVVFURCKKXOD-UKJQISGUSA-N |
SMILES isomérique |
[2H]OC[C@H]([C@H]([C@H]1[C@@H]([C@H](C[C@@](O1)(C(=O)O)OC)O[2H])NC(=O)C)O[2H])O[2H] |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O |
SMILES canonique |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O |
Synonymes |
ANAMG N-acetylneuraminic acid methyl alpha-glycoside N-acetylneuraminic acid methyl beta-glycoside N-acetylneuraminic acid methyl glycoside N-acetylneuraminic acid methyl glycoside, beta-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



